molecular formula C10H14N4S2 B12588461 5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione CAS No. 648414-41-9

5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione

Cat. No.: B12588461
CAS No.: 648414-41-9
M. Wt: 254.4 g/mol
InChI Key: FNDPDPGVUZQGQE-UHFFFAOYSA-N
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Description

5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione is a heterocyclic compound featuring a thiazolo[5,4-d]pyrimidine core. This scaffold is characterized by a fused thiazole and pyrimidine ring system, with a sulfur atom at position 2 and a thione functional group. The diethylamino substituent at position 5 and a methyl group at position 7 contribute to its unique electronic and steric properties.

Properties

CAS No.

648414-41-9

Molecular Formula

C10H14N4S2

Molecular Weight

254.4 g/mol

IUPAC Name

5-(diethylamino)-7-methyl-1H-[1,3]thiazolo[5,4-d]pyrimidine-2-thione

InChI

InChI=1S/C10H14N4S2/c1-4-14(5-2)9-11-6(3)7-8(13-9)16-10(15)12-7/h4-5H2,1-3H3,(H,12,15)

InChI Key

FNDPDPGVUZQGQE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C2C(=N1)SC(=S)N2)C

Origin of Product

United States

Preparation Methods

Gewald Reaction

One prominent method for synthesizing thiazolo[5,4-d]pyrimidine derivatives involves the Gewald reaction, which typically includes the following steps:

  • Reagents : Cyanoacetamide and elemental sulfur are reacted in the presence of triethylamine.
  • Conditions : The reaction is usually conducted in a solvent like DMF (dimethylformamide) at elevated temperatures (50-70°C).
  • Outcome : This method produces 4-amino-3-substituted phenyl-2-thioxo-2,3-dihydrothiazole intermediates that can be further cyclized to yield the desired thiazolo[5,4-d]pyrimidine structure.

The general reaction scheme can be summarized as follows:

$$
\text{Cyanoacetamide} + \text{S} \xrightarrow{\text{Triethylamine}} \text{Intermediate}
$$

Chlorination and Amine Substitution

Following the Gewald reaction, chlorination and amine substitution are crucial for achieving the final product:

  • Chlorination : The intermediate can be chlorinated using phosphorus oxychloride (POCl₃) at reflux conditions to introduce a chloro group at position 7.

  • Amine Substitution : The resulting 7-chloro derivative is then reacted with diethylamine or other secondary amines in ethanol under reflux conditions to yield 5-(Diethylamino)-7-methylthiazolo[5,4-d]pyrimidine-2(1H)-thione.

The overall reaction can be depicted as:

$$
\text{Intermediate} + \text{POCl}_3 \xrightarrow{\text{Reflux}} \text{7-Chloro Intermediate}
$$

$$
\text{7-Chloro Intermediate} + \text{Diethylamine} \xrightarrow{\text{Ethanol}} \text{Final Product}
$$

Characterization Techniques

The synthesized compounds are characterized using various analytical techniques to confirm their structure and purity:

Data Summary

The following table summarizes key findings from various studies regarding the synthesis of 5-(Diethylamino)-7-methylthiazolo[5,4-d]pyrimidine-2(1H)-thione:

Methodology Key Reagents Conditions Yield (%) References
Gewald Reaction Cyanoacetamide, Sulfur DMF, 50-70°C Variable
Chlorination Phosphorus Oxychloride Reflux High
Amine Substitution Diethylamine Ethanol, Reflux High

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C₁₀H₁₄N₄S₂
  • Molecular Weight : 254.375 g/mol
  • CAS Number : 648414-41-9

Antimicrobial Properties

Research indicates that thiazolo[5,4-d]pyrimidine derivatives exhibit significant antimicrobial activity. For instance, modifications in the thiazole ring have been linked to enhanced activity against various bacterial strains. A study highlighted the synthesis of thiazole analogs with improved efficacy against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can lead to potent antimicrobial agents .

Antimalarial Activity

The compound has been investigated for its antimalarial properties. A series of thiazole derivatives were evaluated for their in vitro activities against the chloroquine-sensitive Plasmodium falciparum strain. The structure-activity relationship (SAR) revealed that specific modifications significantly enhance antimalarial potency while maintaining low cytotoxicity in human liver cells .

Anticancer Potential

Thiazolo[5,4-d]pyrimidine derivatives have been explored as potential anticancer agents. One study focused on their inhibitory effects on Pin1, a target implicated in cancer progression. Compounds were synthesized and tested for their ability to inhibit Pin1 with promising results, indicating potential for further development as anticancer therapeutics .

Dipeptidyl Peptidase IV Inhibition

Recent studies have shown that derivatives of thiazolo[5,4-d]pyrimidine can act as inhibitors of dipeptidyl peptidase IV (DPP IV), an enzyme involved in glucose metabolism. Compounds demonstrated significant inhibitory activity with IC₅₀ values in the low micromolar range. This suggests potential applications in managing type 2 diabetes through modulation of glucose levels .

Cardiovascular Effects

The compound has been associated with cardiovascular benefits, including vasodilating action and inhibition of platelet aggregation. These properties suggest its potential use in treating conditions such as hypertension and ischemic heart diseases by improving blood flow and reducing thrombus formation .

Leishmanicidal Activity

Thiazolo derivatives have shown promise in combating leishmaniasis, a disease caused by parasitic protozoa. Research indicates that certain thiazole hybrids exhibit leishmanicidal activity with low toxicity to mammalian cells, making them candidates for further development as therapeutic agents against this disease .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityEnhanced activity against Staphylococcus aureus and Escherichia coli with structural modifications
Antimalarial ActivitySignificant potency against Plasmodium falciparum with low cytotoxicity
Anticancer PotentialEffective Pin1 inhibitors; potential for anticancer drug development
Dipeptidyl Peptidase IV InhibitionLow micromolar IC₅₀ values indicate potential for diabetes management
Leishmanicidal ActivityPromising results in reducing intracellular amastigotes with low toxicity

Mechanism of Action

The mechanism of action of 5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazolo[5,4-d]pyrimidine derivatives are highly dependent on substituent patterns. Key structural analogues include:

Compound Name Substituents (Positions) Key Features
Target Compound 5-(Diethylamino), 7-methyl Electron-donating diethylamino group; moderate steric bulk at position 5
3l (from ) 2-(4-Chlorophenyl), 5-methyl Chlorophenyl enhances lipophilicity; potent HUVEC inhibition (IC50 = 1.65 μM)
19 (from ) 5-(5-Methylfuran-2-yl), 2-fluorobenzyl Fluorobenzyl enhances binding affinity; furan contributes to π-π interactions
4a–e (from ) 7-Substituted amino, 3-phenyl Antimicrobial activity linked to phenyl and amino substituents

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The diethylamino group in the target compound may enhance solubility compared to electron-withdrawing groups (e.g., chloro in 3l), which improve membrane permeability but reduce aqueous solubility .
Pharmacological Assay Methods
  • In Vitro Models: HUVEC Assays (): Used to evaluate anti-angiogenic activity via IC50 measurements. CHO Cell Membranes (): Employed for adenosine receptor binding studies, with protocols involving DMEM/F12 medium and geneticin selection .
  • Antimicrobial Testing : Compounds in were screened against E. coli and S. aureus, with activity linked to substituent polarity and hydrogen-bonding capacity .

Biological Activity

5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione is a synthetic compound that belongs to the thiazolo[4,5-d]pyrimidine class. It has garnered attention for its diverse biological activities, particularly as a potential therapeutic agent in treating stress-related disorders and certain cancers. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₄N₄S₂
  • Molecular Weight : 254.38 g/mol
  • CAS Number : 648414-41-9

Biological Activity Overview

Research indicates that 5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione exhibits significant biological activity primarily as a corticotropin-releasing factor receptor (CRFR) antagonist . This activity is crucial for modulating neuroendocrine responses to stress and has implications in the treatment of anxiety and depression.

Key Biological Activities

Binding Affinity Studies

Studies utilizing radiolabeled ligand binding assays have assessed the binding affinity of 5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione to CRFRs. Results indicate that modifications at the diethylamino group can significantly influence the compound's binding potency and selectivity .

Antitumor Activity

In vitro studies have evaluated the antitumor properties of compounds related to thiazolo[4,5-d]pyrimidines. For instance:

  • Study Findings : A series of derivatives were tested against 60 different human tumor cell lines, revealing some compounds with low GI50 values (log10 GI50 = -4.7), indicating strong antitumor activity .
  • Mechanism of Action : The presence of nitrogen heterocycles and sulfur atoms in the structure is thought to enhance biological activity by facilitating interactions with cellular targets involved in tumor growth.

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityUnique Features
3-Aryl-7-(N,N-diethylamino)-5-methylthiazolo[4,5-d]pyrimidin-2(3H)-ylideneStructureCRFR1 AntagonistContains aryl substitution enhancing receptor selectivity
7-Methylthiazolo[4,5-d]pyrimidine-2(3H)-thioneStructureAntimicrobial ActivityLacks diethylamino group; broader spectrum
4-Amino-3-substituted phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxamideStructureAnti-inflammatory EffectsDifferent substitution pattern affecting solubility

Case Studies

Several case studies highlight the therapeutic potential of compounds within the thiazolo class:

  • Study on CRFR Antagonists : A study focused on the synthesis and evaluation of novel thiazolo derivatives showed their effectiveness in reducing anxiety-like behaviors in rodent models when administered as CRFR antagonists .
  • Anticancer Research : A recent investigation into thiazolo derivatives demonstrated their selective cytotoxicity against various cancer cell lines, with implications for developing targeted cancer therapies .

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